2,2-diphenyl-1-(pyrrolidin-1-yl)ethan-1-one
Overview
Description
2,2-diphenyl-1-(pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C21H18ClNO and its molecular weight is 335.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Formation of Coordinated 2-Aminoethylidene Ligand :
- In this research, the activation of a related compound, 1,1-diphenyl-2-propyn-1-ol, was studied. It forms a cationic complex, which upon deprotonation and rearrangement, leads to a neutral complex with a phosphinoallyl ligand containing a pyrrolidin-2-yl ring (Puerta, Valerga, & Palacios, 2008).
Synthesis of Cyclobutenes :
- This study focused on using 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in a metal-free direct cycloaddition reaction of alkynes. The method is notable for its mild and facile protocol, requiring neither irradiation nor heating (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).
Antimicrobial Activity of Pyrrolidine Derivatives :
- Polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized and tested for their antimicrobial properties. Some showed significant activity against bacterial and fungal strains, suggesting their potential as antimycobacterial agents (Nural et al., 2018).
Synthesis of Diamine Derivatives of α,α-Diphenyl-(S)-Prolinol :
- This research involved synthesizing diamine derivatives of α,α-diphenyl-(S)-prolinol and evaluating them as bifunctional organocatalysts in asymmetric Michael and Mannich addition reactions. The study provides insights into the synthesis of novel organocatalysts (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).
Electrooptic Film Fabrication :
- Research on dibranched, heterocyclic "push-pull" chromophores explored the influence of chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response. These findings have implications for the development of advanced materials for optical and electrooptic applications (Facchetti et al., 2006).
Synthesis of Schiff Base Oligomer for Conductivity Properties :
- This study involved designing and synthesizing a novel Schiff base oligomer with improved thermal stability and conductivity properties. Such research is crucial for the development of new materials with enhanced performance in electronic and other high-tech applications (Baran, 2018).
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO/c1-15-14-18(22)12-13-19(15)23-21(24)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKPVCJVZJFWGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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